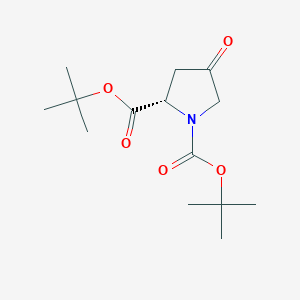

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWQUWKRDADHK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463123 | |

| Record name | Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-05-5 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166410-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166410055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate physical properties

An In-depth Technical Guide to the Physical Properties of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Introduction

This compound, identified by CAS Number 166410-05-5, is a synthetically versatile chiral building block of significant interest to the pharmaceutical and chemical research communities.[1] Its rigid pyrrolidine core, functionalized with a ketone and protected with two tert-butyl groups, makes it an invaluable intermediate for introducing specific stereochemistry in the synthesis of complex organic molecules, including novel amino acid derivatives and peptide structures.[2] This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and essential handling information, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, dictating choices in reaction conditions, solvent systems, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃NO₅ | [1][3] |

| Molecular Weight | 285.34 g/mol | [1][3] |

| CAS Number | 166410-05-5 | [1][3] |

| Appearance | Powder | [4] |

| Exact Mass | 285.15762283 Da | [1] |

| Monoisotopic Mass | 285.15762283 Da | [1] |

| LogP (calculated) | 1.84 - 1.91 | [3][5] |

| Topological Polar Surface Area (TPSA) | 72.9 Ų | [1][5] |

| Rotatable Bond Count | 1 | [5] |

-

Molecular Weight and Formula: These are fundamental identifiers, crucial for stoichiometric calculations in reaction design and for confirmation via mass spectrometry.

-

LogP: The partition coefficient value suggests moderate lipophilicity, providing guidance for selecting appropriate solvent systems for both reactions and chromatographic purification.

-

Topological Polar Surface Area (TPSA): This value is often used in medicinal chemistry to predict drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two di-equivalent tert-butyl groups, likely appearing as sharp singlets in the 1.4-1.5 ppm range. The protons on the pyrrolidine ring would present as more complex multiplets between 2.5 and 4.5 ppm, with their specific chemical shifts and coupling patterns providing confirmation of the ring structure and stereochemistry.

-

¹³C NMR: The carbon spectrum would corroborate the structure with characteristic signals for the ketone carbonyl (~200-210 ppm), the two carbamate carbonyls (~150-170 ppm), the quaternary carbons of the tert-butyl groups (~80 ppm), and the methyl carbons of the tert-butyl groups (~28 ppm). The remaining pyrrolidine ring carbons would appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass of 285.15762283 Da, confirming the molecular formula C₁₄H₂₃NO₅.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would be characterized by:

-

A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the ketone.

-

Strong absorption bands in the 1690-1710 cm⁻¹ region, characteristic of the C=O stretching vibrations of the two tert-butoxycarbonyl (Boc) protecting groups.

-

C-H stretching vibrations just below 3000 cm⁻¹ .

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[3]

Example Protocol: Purity Analysis

-

Column: Newcrom R1 or equivalent C18 column.[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[3]

-

Additive: Phosphoric acid or, for MS compatibility, formic acid.[3]

-

Detection: UV detection, typically at 210-220 nm, where the carbonyl groups absorb.

This method can be scaled for preparative separation to isolate the compound from reaction impurities.[3]

Caption: Workflow for quality control of this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H317: May cause an allergic skin reaction.[1]

-

H412: Harmful to aquatic life with long lasting effects.[1]

It is noteworthy that the (R)-enantiomer (CAS 1260591-66-9) has a different reported hazard profile, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2][6] Researchers should always consult the specific Safety Data Sheet (SDS) for the lot they are handling.

Recommended Precautions

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Storage Conditions

To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

-

Temperature: Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C.[2][5] For maximum stability, storage at -20°C is advisable.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry environment to protect from moisture.[2][5]

Conclusion

This compound is a high-value chiral intermediate whose utility in research and development is underpinned by its distinct physical properties. A thorough understanding of its physicochemical characteristics, analytical profile, and safety requirements is essential for its effective and safe application in the laboratory. This guide provides the foundational knowledge required by scientists to confidently incorporate this building block into their synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11346670, this compound. Available from: [Link]

-

SIELC Technologies (2018). Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Available from: [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74788360, di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. Available from: [Link]

-

Chemical Point. di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]

Sources

- 1. This compound | C14H23NO5 | CID 11346670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | SIELC Technologies [sielc.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. chemscene.com [chemscene.com]

- 6. di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate | C14H23NO5 | CID 74788360 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral building block of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, outlines methods for its analytical characterization, and explores its applications in medicinal chemistry, particularly in the development of novel therapeutics.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a synthetically versatile, chiral heterocyclic compound. Its rigid, five-membered pyrrolidine core, adorned with two bulky tert-butoxycarbonyl (Boc) protecting groups and a reactive ketone functionality, makes it an invaluable intermediate in the stereoselective synthesis of complex molecules. The inherent chirality at the C2 position, derived from L-proline, is crucial for the construction of enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity.

The strategic placement of the ketone at the C4 position allows for a wide array of chemical transformations, including nucleophilic additions, reductions to the corresponding alcohol, and the introduction of diverse substituents. The Boc protecting groups on the nitrogen and the C2 carboxylate offer robust protection under various reaction conditions while allowing for selective deprotection, a key feature in multi-step synthetic campaigns. These attributes have positioned this compound as a sought-after precursor for a range of biologically active molecules, including antiviral and anticancer agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO₅ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| CAS Number | 166410-05-5 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported, expected to be a low-melting solid | |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | |

| Storage | 2-8°C, sealed in a dry environment to prevent hydrolysis of the ester groups. | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound commences with the readily available and enantiomerically pure starting material, (2S,4R)-N-Boc-4-hydroxy-L-proline. The synthetic strategy involves two key steps: esterification of the carboxylic acid and oxidation of the secondary alcohol to a ketone.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from the protected hydroxyproline derivative.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of N-Boc-(2S,4R)-4-hydroxy-L-proline

This step converts the free carboxylic acid of the starting material into its tert-butyl ester. A common method involves reaction with di-tert-butyl dicarbonate in the presence of a base.

-

Materials:

-

N-Boc-(2S,4R)-4-hydroxy-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq) and a catalytic amount of DMAP.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a colorless oil or white solid.

-

Step 2: Swern Oxidation of the Hydroxy Pyrrolidine Derivative

The Swern oxidation is a mild and efficient method for oxidizing the secondary alcohol to a ketone without epimerization of the adjacent chiral center.[3][4][5][6][7]

-

Materials:

-

(2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

-

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, slowly add a solution of anhydrous DMSO (2.0 eq) in DCM. Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of (2S,4R)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in DCM to the reaction mixture at -78 °C. Stir for 1 hour.

-

Slowly add anhydrous triethylamine (5.0 eq) to the mixture at -78 °C and stir for an additional 30 minutes.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃) Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | dd | 1H | H-2 |

| ~3.80 | m | 2H | H-5 |

| ~2.80 | m | 2H | H-3 |

| 1.48 | s | 9H | C(CH₃)₃ (ester) |

| 1.45 | s | 9H | C(CH₃)₃ (carbamate) |

-

Interpretation: The proton at the C2 position (H-2) is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons at the C3 position. The protons at the C5 position, adjacent to the nitrogen, will likely appear as a multiplet. The C3 protons, adjacent to the ketone, will also be a multiplet. The two tert-butyl groups will each give rise to a sharp singlet, integrating to nine protons each.

Predicted ¹³C NMR (100 MHz, CDCl₃) Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~206.0 | C=O (ketone) |

| ~170.0 | C=O (ester) |

| ~154.0 | C=O (carbamate) |

| ~82.0 | C(CH₃)₃ (ester) |

| ~80.0 | C(CH₃)₃ (carbamate) |

| ~58.0 | C-2 |

| ~53.0 | C-5 |

| ~40.0 | C-3 |

| ~28.2 | C(CH₃)₃ (ester) |

| ~28.0 | C(CH₃)₃ (carbamate) |

-

Interpretation: The carbonyl carbons of the ketone, ester, and carbamate will appear downfield, with the ketone carbon being the most deshielded. The quaternary carbons of the tert-butyl groups will be observed around 80-82 ppm. The carbons of the pyrrolidine ring will resonate in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Predicted FTIR (ATR) Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ketone) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1150 | Strong | C-O stretch (ester and carbamate) |

-

Interpretation: The spectrum will be dominated by strong carbonyl stretching vibrations from the ketone, ester, and carbamate functional groups. The presence of a sharp, strong peak around 1750 cm⁻¹ is indicative of the ketone. The C-H stretching of the aliphatic and tert-butyl groups will be observed around 2980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum (ESI+):

| m/z | Assignment |

| 286.16 | [M+H]⁺ |

| 308.14 | [M+Na]⁺ |

| 230.10 | [M+H - C₄H₈]⁺ |

| 186.09 | [M+H - Boc]⁺ |

| 130.08 | [M+H - Boc - C₄H₈]⁺ |

-

Interpretation: In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ and the sodium adduct [M+Na]⁺. Common fragmentation pathways for Boc-protected compounds involve the loss of isobutylene (C₄H₈, 56 Da) and the entire Boc group (100 Da).

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical agents, particularly those containing a substituted pyrrolidine ring.

Precursor to Antiviral Agents

The pyrrolidine scaffold is a common feature in many antiviral drugs. The title compound serves as a key intermediate in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[8][9] For instance, it is a precursor to the bicyclic proline moiety found in Boceprevir, a first-generation HCV protease inhibitor.[10][11][12][13]

Caption: Role as a precursor in the synthesis of HCV protease inhibitors.

The synthesis of the core of Boceprevir involves the transformation of the 4-oxo group and subsequent modifications to construct the complex bicyclic system. The stereochemistry of the starting material is crucial for the final biological activity of the drug.

Synthesis of Novel Anticancer Agents

The pyrrolidine ring is also a privileged scaffold in the design of anticancer agents. The reactivity of the ketone in this compound allows for the introduction of various pharmacophores that can interact with biological targets such as kinases or other enzymes involved in cancer progression.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

GHS Hazard Statements: May cause an allergic skin reaction (H317) and is harmful to aquatic life with long-lasting effects (H412).[1]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry, versatile reactivity, and the presence of orthogonal protecting groups make it an ideal starting material for the development of novel pharmaceuticals. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

-

SpectraBase. (n.d.). (2S,4R)-Di-tert-butyl-4-(but-2-yn-1-yl)-5-oxopyrrolidin-1,2-dicarboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2013190509A2 - Preparation of intermediates of boceprevir.

-

PrepChem.com. (n.d.). Synthesis of A. N-t-Butoxycarbonyl-trans-4-hydroxy-L-proline. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]

-

Biosciences Area. (2020, July 13). Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study. Retrieved from [Link]

- Google Patents. (n.d.). CN114436930A - Synthesis method of Boc-L-hydroxyproline.

- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]

-

PubMed. (2012, April 11). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (2023, September 13). Copper catalyzed Shono-type oxidation of proline residues in peptide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]

-

PubMed Central. (n.d.). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Retrieved from [Link]

-

PubChem. (n.d.). di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

PubMed Central. (2025, March 24). Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. Retrieved from [Link]

-

PubMed. (2019, August 15). Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi®. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

PubMed. (n.d.). Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

PubMed Central. (2021, April 13). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Retrieved from [Link]

-

PubMed. (2008, September 15). Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors. Retrieved from [Link]

-

Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). HCV NS3-4A Serine Protease. Retrieved from [Link]

-

PubMed Central. (2023, November 20). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... Retrieved from [Link]

Sources

- 1. This compound | C14H23NO5 | CID 11346670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 11. WO2013190509A2 - Preparation of intermediates of boceprevir - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Pyrrolidinone Scaffolds: An In-depth Technical Guide to (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

This technical guide provides a comprehensive overview of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its synthesis, characterization, and critical applications, with a particular focus on its role in the development of antiviral therapeutics. Our aim is to not only provide robust protocols but also to illuminate the chemical principles that underscore its utility.

Introduction: The Strategic Importance of a Privileged Scaffold

The pyrrolidinone ring is a well-established "privileged scaffold" in drug discovery, owing to its conformational rigidity, capacity for stereochemical diversity, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Among the myriad of substituted pyrrolidinones, this compound (also known as N-Boc-4-oxo-L-proline tert-butyl ester) has emerged as a particularly valuable intermediate.[2][3]

Its structure is distinguished by three key features:

-

The (S)-stereocenter at the C2 position: This provides a chiral handle for the synthesis of enantiomerically pure pharmaceuticals.

-

The ketone at the C4 position: This serves as a versatile functional group for further chemical elaboration, enabling the introduction of diverse substituents.[1]

-

The two tert-butyl protecting groups: The N-Boc (tert-butyloxycarbonyl) group and the tert-butyl ester provide robust protection under a wide range of reaction conditions, yet can be selectively removed when needed. This orthogonality is a cornerstone of modern multi-step organic synthesis.

These attributes make it a sought-after precursor in the synthesis of complex, biologically active molecules, most notably in the field of antiviral drug development, including inhibitors of HIV-1 integrase and protease.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective use in synthesis and for quality control.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 166410-05-5 | [6] |

| Molecular Formula | C₁₄H₂₃NO₅ | [6] |

| Molecular Weight | 285.34 g/mol | [6] |

| Appearance | White to light yellow solid or oil | [7] |

| Melting Point | 64-67 °C | [3] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [3][8] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Boiling Point | 366.7±42.0 °C (Predicted) | [3] |

| Density | 1.138±0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full set of spectra for this specific compound is not readily consolidated, the expected spectroscopic data based on its structure and data from closely related analogs are as follows. Researchers should always confirm the identity and purity of their materials using their own analytical data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the two diastereotopic protons on the C3 and C5 carbons of the pyrrolidine ring. The methine proton at the C2 position will appear as a multiplet. The two tert-butyl groups will each give rise to a sharp singlet, integrating to 9 protons each, in the upfield region of the spectrum.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will be characterized by a signal for the ketone carbonyl at the C4 position, typically in the range of 200-210 ppm. The two ester carbonyls of the Boc and tert-butyl ester groups will appear further upfield. The quaternary carbons of the tert-butyl groups and the carbons of the pyrrolidine ring will also be observable.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. One would expect to see a distinct peak for the ketone C=O stretch, and one or more peaks for the ester and carbamate C=O stretches.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) or, more commonly in soft ionization techniques like electrospray ionization (ESI), peaks corresponding to adducts such as [M+H]⁺ or [M+Na]⁺.

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the commercially available and enantiopure L-hydroxyproline. The synthetic strategy involves two main stages: protection of the functional groups and oxidation of the hydroxyl group.

Synthetic Pathway Overview

The overall transformation can be visualized as a three-step process starting from L-hydroxyproline. This pathway is a prime example of protecting group strategy in organic synthesis, where reactive functional groups are masked to allow for a specific chemical transformation elsewhere in the molecule.

Caption: Synthetic route from L-hydroxyproline.

Detailed Experimental Protocols

The following protocols are based on established and reliable synthetic transformations.

Step 1 & 2: Synthesis of (S)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate (Boc-Hyp-OtBu)

-

Expertise & Experience: The initial protection of both the amine and carboxylic acid of L-hydroxyproline is crucial. The use of di-tert-butyl dicarbonate (Boc₂O) for the N-protection is a standard and high-yielding reaction. The subsequent esterification to form the tert-butyl ester can be achieved under acidic conditions, though direct esterification of the Boc-protected amino acid is also common.

-

Self-Validating System: The progress of these reactions can be easily monitored by Thin Layer Chromatography (TLC). The final product should be characterized by NMR to confirm the presence of both tert-butyl groups and the disappearance of the carboxylic acid proton.

Protocol: A detailed procedure for the synthesis of the precursor, (S)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate, can be found in the chemical literature. A common approach involves the esterification of N-Boc-L-hydroxyproline.

Step 3: Oxidation to this compound

-

Expertise & Experience: The oxidation of the secondary alcohol to a ketone is a critical step. Several reagents can accomplish this transformation, with Dess-Martin periodinane (DMP) and Swern oxidation being among the most reliable for their mild conditions and high yields, which are particularly important for sensitive substrates.[9][10] DMP is often favored for its operational simplicity.[11]

-

Self-Validating System: The reaction progress is monitored by TLC, observing the disappearance of the starting alcohol and the appearance of the less polar ketone product. The workup procedure is designed to remove the iodine-containing byproducts.[12] The final product's identity and purity are confirmed by NMR, IR (disappearance of the O-H stretch and appearance of a new C=O stretch), and mass spectrometry.

Protocol: Dess-Martin Oxidation of (S)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate [10]

-

To a solution of (S)-di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 equiv) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a chiral building block for the synthesis of high-value pharmaceutical agents. Its rigidified, stereodefined structure is ideal for creating ligands that can fit into the specific binding pockets of enzymes.

A Key Intermediate in HIV-1 Inhibitors

The pyrrolidinone scaffold is a prominent feature in a number of HIV-1 inhibitors, targeting enzymes crucial for the viral life cycle, such as HIV-1 protease and integrase.[4][5] The 4-oxo functionality of the title compound provides a convenient point for the introduction of pharmacophoric elements that can enhance binding affinity and selectivity.

Application Example: Synthesis of HIV-1 Maturation Inhibitors

This compound and its derivatives are key intermediates in the synthesis of novel HIV-1 maturation inhibitors like GSK2838232.[13][14][15] These drugs act by preventing the proper cleavage of the Gag polyprotein, a critical step in the formation of mature, infectious virions.

The following diagram illustrates a generalized workflow for the incorporation of the 4-oxopyrrolidine core into a potential drug candidate.

Caption: General workflow for drug synthesis.

Mechanistic Insight: The Role of the 4-Oxo Group

The ketone at the C4 position is the epicenter of the molecule's synthetic versatility. It can undergo a wide range of chemical transformations, allowing for the strategic introduction of various substituents.

Reductive Amination: A common and powerful reaction is reductive amination. The ketone can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond. This allows for the appendage of diverse amine-containing fragments, which are often crucial for interacting with biological targets.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its combination of stereochemical purity, orthogonal protection, and a versatile functional handle makes it an indispensable tool for medicinal chemists. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of such well-designed chiral building blocks will only increase, solidifying their place at the forefront of pharmaceutical research and development.

References

-

Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands To Enhance Backbone-Binding Interactions with Protease: Synthesis, Biological Evaluation, and Protein−Ligand X-ray Studies. Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. PubMed. Available at: [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

-

Synthesis of... Organic Syntheses. Available at: [Link]

-

Dess–Martin oxidation work up. Chemistry Stack Exchange. Available at: [Link]

-

BOC-4-OXO-L-PROLINE TERT-BUTYL ESTER. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. PubChem. Available at: [Link]

-

Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232. PLOS One. Available at: [Link]

-

Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232. PMC. Available at: [Link]

-

tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. Available at: [Link]

-

Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. Available at: [Link]

-

Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 13. Synthesis and profiling of a novel amminium prodrug of the HIV-1 attachment inhibitor BMS-585248. PubMed. Available at: [Link]

-

Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. PMC. Available at: [Link]

-

Dess–Martin periodinane. Wikipedia. Available at: [Link]

-

Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-Hydroxypipecolate Derivatives. ResearchGate. Available at: [Link]

-

Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. ASM Journals. Available at: [Link]

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available at: [Link]

-

A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-4-OXO-L-PROLINE TERT-BUTYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ekwan.github.io [ekwan.github.io]

- 6. This compound | C14H23NO5 | CID 11346670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BOC-4-OXO-L-PROLINE TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 | PLOS One [journals.plos.org]

- 15. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

Abstract

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and orthogonal protecting groups make it a valuable precursor for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, ensuring its structural integrity and purity. While specific experimental spectra are not publicly available within the accessed literature, this document outlines the expected spectroscopic data based on the known structure and provides detailed, field-proven protocols for data acquisition and analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize this or structurally related compounds in their synthetic workflows.

Introduction: The Role of this compound in Synthesis

This compound, also known as N-Boc-4-oxo-L-proline tert-butyl ester, is a versatile intermediate in organic synthesis.[1][2] The presence of two tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen and the C-2 carboxylate, along with a ketone at the C-4 position, offers a unique combination of functionalities for further chemical transformations. The defined stereochemistry at the C-2 position is crucial for the synthesis of enantiomerically pure target molecules.[3]

Key Molecular Features:

The structural characterization of this molecule is paramount to guarantee the success of subsequent synthetic steps. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecule's connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection. The following protocol is recommended for acquiring high-quality NMR data for this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

The data should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

-

¹H NMR:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Typical spectral width: 0-12 ppm.

-

A sufficient number of scans (typically 16-32) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., ¹³C{¹H}) is standard.

-

Typical spectral width: 0-220 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

-

Diagram: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are expected. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ (Boc-N) | ~1.45 | Singlet | 9H |

| C(CH₃)₃ (Boc-ester) | ~1.50 | Singlet | 9H |

| H-3 | ~2.5 - 2.8 | Multiplet | 2H |

| H-5 | ~3.8 - 4.1 | Multiplet | 2H |

| H-2 | ~4.5 - 4.7 | Doublet of Doublets | 1H |

Causality: The two tert-butyl groups are expected to be diastereotopic due to the chiral center at C-2, potentially leading to two distinct singlets. The protons on the pyrrolidine ring (H-2, H-3, and H-5) will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The H-2 proton, being adjacent to the chiral center and an ester, is expected to be the most downfield of the ring protons.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Assignment | Expected Chemical Shift (ppm) |

| C(C H₃)₃ (Boc groups) | ~28 |

| C-3 | ~35-40 |

| C-5 | ~50-55 |

| C-2 | ~58-62 |

| C (CH₃)₃ (Boc groups) | ~80-82 |

| C=O (ester, Boc-N) | ~154 |

| C=O (ester, C-2) | ~170 |

| C=O (ketone, C-4) | ~205-210 |

Causality: The carbonyl carbon of the ketone (C-4) is expected to have the largest chemical shift, which is characteristic for this functional group. The two ester carbonyl carbons will have distinct chemical shifts, and the quaternary carbons of the tert-butyl groups will appear in the aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The presence of carbonyl groups (ketone and esters) will give rise to strong, characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2980 | C-H (alkane) | Stretching |

| ~1750 | C=O (ketone) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1690 | C=O (carbamate) | Stretching |

| ~1160 | C-O | Stretching |

Causality: The most prominent features in the IR spectrum will be the strong C=O stretching vibrations. The ketone and the two ester/carbamate carbonyls are expected to have slightly different absorption frequencies, which may or may not be resolved into distinct peaks. The C-H stretching of the aliphatic parts of the molecule will appear around 3000 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. Common adducts to look for are [M+H]⁺ and [M+Na]⁺.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to obtain an accurate mass measurement.

-

Diagram: Spectroscopic Characterization Workflow

Sources

An In-depth Technical Guide on the Safety and Handling of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Introduction

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its rigid pyrrolidine core, functionalized with a ketone and protected with two tert-butoxycarbonyl (Boc) groups, makes it a valuable intermediate for the synthesis of complex, biologically active molecules, including peptide and alkaloid analogues.[1] The Boc protecting groups are known for their stability under many reaction conditions and their straightforward removal under acidic conditions, a feature that is widely exploited in multi-step organic synthesis.[2]

This guide provides a comprehensive overview of the safety and handling considerations for this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of data from safety data sheets, chemical databases, and established laboratory safety protocols for related compounds. The core principle of this guide is to foster a proactive safety culture by understanding the "why" behind each safety recommendation, thereby enabling researchers to not just follow protocols, but to build self-validating systems of safe laboratory practice.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₃NO₅ | [3] |

| Molecular Weight | 285.34 g/mol | [3] |

| CAS Number | 166410-05-5 | [3] |

| Appearance | White powder or solid | [4] |

| Melting Point | Not well-defined, can be a low-melting solid | [5] |

| Solubility | Soluble in organic solvents such as ether, dichloromethane, and acetonitrile. Slightly soluble in water. | [5] |

| Synonyms | (S)-N-Boc-4-oxo-proline tert-butyl ester, ditert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | [3] |

Hazard Identification and Risk Assessment

This compound is classified with the "Warning" signal word. The primary hazards associated with this compound are skin sensitization and potential harm to aquatic life.[3] While comprehensive toxicological data for this specific molecule is not available, the known hazards of its constituent parts—the pyrrolidine ring and the Boc protecting groups—inform a cautious approach to its handling.

GHS Hazard Statements: [3]

-

H317: May cause an allergic skin reaction. This is a critical consideration. Repeated or prolonged skin contact may lead to sensitization, where subsequent exposures to even minute quantities can trigger an allergic response (e.g., rash, itching, inflammation).

-

H412: Harmful to aquatic life with long lasting effects. This necessitates proper disposal procedures to prevent environmental contamination.

The (R)-enantiomer and similar structures have additional listed hazards, including:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Given the similarities in structure, it is prudent to handle the (S)-enantiomer as if it possesses these potential hazards as well. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when handling the powder or creating solutions, is a certified chemical fume hood .[6] This protects the user from inhaling airborne particles or vapors. For procedures with a high risk of splashing, a fume hood with a sash that can be lowered is recommended.

Self-Validation of Engineering Controls: The effectiveness of a fume hood for a specific procedure can be validated by ensuring it meets its certification standards (typically an annual inspection) and by observing proper use (e.g., working at least 6 inches inside the sash). For particularly sensitive operations, a surrogate powder (e.g., lactose) can be handled in the planned experimental setup, with witness plates placed outside the hood to check for any escape of the powder, thus validating the containment.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be directly informed by the identified hazards.

| PPE Category | Recommendation and Rationale |

| Eye Protection | Chemical splash goggles are mandatory.[6] They provide a seal around the eyes, protecting against splashes of solutions or accidental projection of the solid powder. A face shield should be worn over the goggles during procedures with a higher risk of splashing or when handling larger quantities.[7] |

| Hand Protection | Due to the H317 hazard (skin sensitization), glove selection and use are critical. Nitrile gloves are a common and effective choice for incidental contact.[8] However, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used. Causality: The choice of nitrile is based on its broad chemical resistance to many organic solvents used to dissolve this compound. Self-Validation: Always inspect gloves for any signs of degradation or perforation before use. After any known contact, gloves should be removed immediately using the proper technique (without touching the outer surface with bare skin) and disposed of as contaminated waste. Hands should then be washed thoroughly.[4] |

| Skin and Body Protection | A buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing.[7] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory in any laboratory setting. |

| Respiratory Protection | Respiratory protection is generally not required when handling this compound within a properly functioning chemical fume hood.[6] If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[7][8] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing exposure and maintaining the integrity of the compound.

Handling

-

Preparation: Before handling, ensure that all necessary engineering controls are functioning and all required PPE is readily available and in good condition. The work area within the fume hood should be clean and uncluttered.

-

Weighing: Weigh the solid compound in the fume hood. If a balance cannot be placed in the hood, weigh the compound in a tared, sealed container, transport it to the hood, and then unseal it.

-

Dissolving and Reactions: When preparing solutions or adding the compound to a reaction, do so slowly and carefully to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place.

-

Boc Group Reactivity: The tert-butoxycarbonyl (Boc) protecting groups are stable to most nucleophiles and bases but are labile under acidic conditions.[2][9] Accidental contact with strong acids can lead to the uncontrolled deprotection of the compound, generating isobutylene gas and tert-butanol. Therefore, segregation of this compound from strong acids during storage and handling is crucial. The thermal decomposition of related di-tert-butyl dicarbonate can produce flammable isobutylene gas.[10] While this specific compound's thermal stability is not well-documented, avoiding excessive heat is a prudent measure.

Storage

-

Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant hazard warnings.

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety office.

-

Prevent the spill from entering drains.[4]

-

Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[4]

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.[6]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain, as it is harmful to aquatic life.[3]

Visual Workflow Diagrams

Risk Assessment and PPE Selection Workflow

Caption: Workflow for Hazard Assessment and PPE Selection.

Emergency Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

References

-

New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11346670, this compound. Retrieved from [Link]

-

Laulloo, S., et al. (2005). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74788360, di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10988485, 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H23NO5 | CID 11346670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. ehs.ucsf.edu [ehs.ucsf.edu]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Optimal Storage of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Executive Summary

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral synthetic building block crucial for the development of novel therapeutics. Its molecular structure, which includes two tert-butyl-based protecting groups (an N-Boc carbamate and a tert-butyl ester), imparts specific reactivity that is essential for its utility in multi-step organic synthesis. However, these same functional groups render the molecule susceptible to degradation if not stored under appropriate conditions. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based protocols for its storage and handling to ensure its chemical integrity, purity, and performance in research and development applications.

Chemical Identity and Physicochemical Properties

A foundational understanding of the compound's properties is critical for designing appropriate storage protocols.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1,2-Bis(1,1-dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | - |

| CAS Number | 374066-10-9 | - |

| Molecular Formula | C₁₄H₂₃NO₅ | [1] |

| Molecular Weight | 285.34 g/mol | [1][2] |

| Appearance | White to off-white solid (Typical) | General Supplier Information |

The Chemical Basis for Storage: Understanding Inherent Instabilities

The long-term stability of this compound is dictated by the chemical nature of its two key functional groups: the N-Boc group and the C-terminal tert-butyl ester. Both are classified as acid-labile protecting groups, meaning they are prone to cleavage under acidic conditions.[3]

Hydrolytic Sensitivity: The Primary Degradation Pathway

The principal mechanism of degradation for this compound is acid-catalyzed hydrolysis. The presence of ambient moisture, especially in combination with trace acidic impurities (e.g., atmospheric CO₂ forming carbonic acid, or residual acidic solvents), can lead to the cleavage of one or both protecting groups.

-

N-Boc Group Cleavage: The tert-butyloxycarbonyl (Boc) group is well-known for its stability towards bases and nucleophiles but is readily removed by strong anhydrous acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] Even weaker acidic conditions, over prolonged periods, can facilitate its removal, leading to the formation of the corresponding secondary amine and releasing isobutylene and carbon dioxide.

-

Tert-butyl Ester Cleavage: Similarly, the tert-butyl ester at the C-2 position is susceptible to acid-catalyzed hydrolysis. This reaction is mechanistically similar to the deprotection of the N-Boc group, involving the formation of a stable tert-butyl cation.[5]

The presence of water is a critical co-factor in this degradation. Therefore, the core principle of storing this compound is the rigorous exclusion of moisture and acidic environments.

Thermal and Photostability

Recommended Storage Conditions: A Multi-Tiered Approach

Analysis of recommendations from various chemical suppliers reveals a consensus on the need for controlled, dry, and often cold conditions, though the specific temperature may vary. This variation likely reflects different considerations for shipping, short-term, and long-term storage.

| Storage Condition | Recommendation | Rationale & Causality |

| Temperature | -20°C (Long-Term) [2] 2-8°C (Short-Term) [6][7] | -20°C: Ideal for archival and long-term storage (>6 months). Freezing significantly reduces the kinetic rate of potential hydrolytic degradation. 2-8°C: Suitable for working stock and short-term storage (weeks to months). Refrigeration slows degradation while allowing for easier access. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [8] Sealed container [2][6] | An inert atmosphere displaces ambient air, which contains moisture and CO₂. This directly mitigates the primary risk of acid-catalyzed hydrolysis. A tightly sealed container is the minimum requirement to prevent moisture ingress. |

| Moisture | Store in a dry environment / Desiccator [2][6] | Directly addresses the key requirement for hydrolytic stability. A desiccator provides a low-humidity environment, crucial for protecting the acid-labile ester and Boc groups. |

| Light | Protect from light [8] | A precautionary measure to prevent potential photochemical degradation, which is a standard best practice for complex organic molecules. |

Experimental Protocols for Storage and Handling

Adherence to a strict protocol from receipt to use is essential for maintaining the compound's integrity.

Protocol for Compound Receipt and Initial Storage

-

Inspect: Upon receipt, immediately inspect the container seal for any breaches. Note any discoloration or change in the physical appearance of the solid.

-

Equilibrate: Before opening for the first time, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

-

Log: Record the date of receipt, lot number, and initial observations in a laboratory information system.

-

Initial Storage: Place the sealed container in the appropriate storage location based on intended use (long-term vs. short-term) as defined by the workflow diagram below.

Protocol for Aliquoting and Long-Term Storage

-

Prepare Environment: Perform all aliquoting in a controlled environment with low humidity, such as a glove box or glove bag purged with nitrogen or argon.

-

Use Dry Equipment: Ensure all spatulas, vials, and weighing instruments are scrupulously dry.

-

Aliquot: Dispense the compound into smaller, pre-weighed glass vials suitable for low-temperature storage.

-

Inert Gas Purge: Backfill the headspace of each aliquot vial with dry nitrogen or argon.

-

Seal: Immediately and tightly cap each vial. Use caps with chemically resistant liners (e.g., PTFE). For ultimate protection, wrap the cap-vial interface with Parafilm®.

-

Label: Clearly label each aliquot with the compound name, CAS number, lot number, concentration (if solvated), and date of preparation.

-

Store: Place the sealed aliquots in a secondary container and store at -20°C for long-term preservation.

Visual Workflow: Storage Decision Pathway

This diagram outlines the decision-making process for the proper storage of this compound upon its arrival in the laboratory.

Caption: Decision workflow for handling and storing the compound.

Identifying and Mitigating Degradation

Researchers should be vigilant for signs of degradation:

-

Physical Changes: A change in color from white/off-white, or clumping of the solid due to moisture absorption.

-

Analytical Discrepancies: The appearance of new spots on Thin Layer Chromatography (TLC) plates, unexpected peaks in NMR spectra (e.g., loss of the characteristic t-butyl signals), or additional peaks in LC-MS analysis corresponding to the deprotected species.

If degradation is suspected, the material should be quarantined and re-analyzed for purity before use in any critical synthetic step.

Conclusion

The chemical integrity of this compound is paramount to its successful application in research and drug development. Its stability is primarily threatened by acid-catalyzed hydrolysis of its N-Boc and tert-butyl ester functionalities. By implementing a multi-tiered storage strategy centered on the stringent exclusion of moisture and acidic conditions—utilizing low temperatures (-20°C for long-term), inert atmospheres, and proper handling protocols—researchers can ensure the compound's purity and reactivity are preserved for the duration of their projects.

References

-

Almeida, P. et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.

-

ChemScene. (2024). (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate.

-

Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group.

-

Benchchem. (n.d.). (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate.

-

Doering, F. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.

-

Páez-Martinez, N. et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125.

-

Britton, J. et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 794-803.

-

United Initiators. (2018). Safety Data Sheet.

-

Wu, Y. et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(22), 9044-9047.

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

Fisher Scientific. (2023). Safety Data Sheet.

-

Yadav, J. S. et al. (2006). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Request PDF on ResearchGate.

-

TCI Chemicals. (2024). Safety Data Sheet.

-

Boeriu, C. G. et al. (2007). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Google Patents (WO2007082890A1).

-

Boeriu, C. G. et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in Experimental Medicine and Biology, 611, 115-116.

-

Sunway Pharm Ltd. (n.d.). (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate.

-

Pharmaffiliates. (n.d.). (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate.

-

United Initiators. (2024). Safety Data Sheet.

-

Cheméo. (n.d.). Chemical Properties of N-Methyl-3,4-methylenedioxyamphetamine (CAS 42542-10-9).

-

NIST. (n.d.). N-Methyl-3,4-methylenedioxyamphetamine. NIST Chemistry WebBook.

-

ChemicalBook. (2023). (+/-)-3,4-METHYLENEDIOXYMETHAMPHETAMINE (CAS 42542-10-9).

-

CAS Common Chemistry. (n.d.). 3,4-Methylenedioxymethamphetamine.

Sources

- 1. This compound | C14H23NO5 | CID 11346670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]